“4-Amino-2-(ethylthio)benzamide” is a chemical compound with the molecular formula C9H12N2OS and a molecular weight of 196.27 . It is used for research purposes .
While specific synthesis methods for “4-Amino-2-(ethylthio)benzamide” were not found, benzamides can be synthesized through direct condensation of carboxylic acids and amines . A similar compound, “4-amino-N-[2 (diethylamino) ethyl] benzamide”, was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .
The molecular structure of “4-Amino-2-(ethylthio)benzamide” consists of a benzamide core with an ethylthio group at the 2-position and an amino group at the 4-position . Further structural analysis would require more specific data such as infrared spectra, NMR, elemental analysis, and mass spectrometry .
“4-Amino-2-(ethylthio)benzamide” has a molecular weight of 196.27 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional data.
4-Amino-2-(ethylthio)benzamide can be classified as an aromatic amide, a subclass of amides where the carbonyl group is directly attached to an aromatic ring. The compound's structure features a benzene ring with an amino group at the para position and an ethylthio group at the ortho position relative to the amide functional group.
The synthesis of 4-Amino-2-(ethylthio)benzamide typically involves several steps, including:
For instance, one method involves starting with 4-nitro-2-benzenesulfonamide, which can be reduced to yield the desired amino compound followed by thioether formation through reaction with ethyl iodide .
4-Amino-2-(ethylthio)benzamide can undergo various chemical reactions:
These reactions are facilitated by the nucleophilic nature of the amino group and the electrophilic character of the carbonyl carbon in the amide functional group.
The mechanism of action for compounds like 4-Amino-2-(ethylthio)benzamide often involves interactions with specific biological targets such as enzymes or receptors. For instance, it may inhibit certain kinases involved in cancer progression by mimicking substrate structures or binding to active sites, thereby blocking enzymatic activity .
Data from docking studies suggest that such compounds can effectively bind to target proteins, leading to alterations in cellular signaling pathways that promote apoptosis or inhibit proliferation in cancer cells .
The compound's physical properties are influenced by its functional groups, which contribute to its solubility and reactivity.
4-Amino-2-(ethylthio)benzamide has potential applications in:
The exploration of 4-aminobenzamide derivatives began with early anticonvulsant prototypes like ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide). Quantitative studies revealed its potent activity against maximal electroshock-induced seizures (ED₅₀ = 28.6 µmol/kg in mice) with a favorable protective index (PI = TD₅₀/ED₅₀ > 51 in rats). This established the pharmacophore platform as a viable starting point for structural optimization . Researchers subsequently investigated bioisosteric replacements and side-chain modifications to enhance target engagement breadth. The strategic incorporation of the ethylthio group emerged as a key innovation, with sulfur's polarizability enabling novel interactions with hydrophobic enzyme pockets and allosteric sites inaccessible to oxygen-based analogs [2].
This compound's relevance expanded significantly during the antiviral discovery campaigns against Ebola virus. Pseudotyped-virus HTS identified 4-(aminomethyl)benzamides as entry inhibitors targeting viral glycoprotein GP1. While differing in linker chemistry, these molecules shared critical benzamide pharmacophoric elements with 4-amino-2-(ethylthio)benzamide. Optimization yielded compounds with EC₅₀ values <10 µM against both Ebola and Marburg viruses, demonstrating broad-spectrum potential. Molecular dynamics simulations confirmed that the scaffold's flexibility allowed bypassing steric barriers like the T315I mutation in kinase targets—a mechanism potentially transferable to viral entry inhibition [3] [2].
Computational advances further propelled its utility in multitarget ligand design. Density Functional Theory (DFT) studies of procainamide-tetraphenylborate complexes (structurally related benzamides) revealed stable ion-associate configurations with HOMO-LUMO energy gaps of 3.18–3.23 eV, indicating electronic stability conducive to target interactions. The MEP maps demonstrated distinct electrostatic regions: positive potentials localized around the procainamide moiety and negative potentials around tetraphenylborate, enabling complementary binding with diverse biological targets [7].
Table 1: Key Therapeutic Applications of 4-Aminobenzamide Derivatives
Compound Class | Primary Target | Potency/Activity | Therapeutic Area |
---|---|---|---|
4-AEPB | Voltage-gated Na⁺ channels | ED₅₀ = 28.6 µmol/kg (MES test) | Anticonvulsant |
Procainamide-TPB complex | Bacterial membranes | MIC = 12.5 µg/mL (S. aureus) | Antibacterial |
4-(Aminomethyl)benzamides | Ebola GP protein | EC₅₀ < 10 µM (pseudotyped virus) | Antiviral |
Triazoloquinazolines | EGFR kinase | IC₅₀ = 0.23–1.28 nM | Anticancer |
HDAC inhibitors (MS-275) | HDAC enzymes | IC₅₀ low micromolar range | Oncology, Inflammation |
Structural analogs of 4-amino-2-(ethylthio)benzamide demonstrate how subtle modifications translate to significant pharmacological shifts. Ameltolide derivatives exemplify this: Translocation of a methyl group from the 2,6-dimethylphenyl ring to form 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) maintained anticonvulsant efficacy while enhancing the protective index (PI > 51 vs. 3.36 for ameltolide). Molecular modeling confirmed conserved low-energy conformations despite isomerization, underscoring the scaffold's robustness .
In oncology, tyrosine kinase inhibitors (TKIs) like rebastinib incorporate rigid 4-(aminomethyl)benzamide linkers to circumvent mutation-induced resistance. These analogs exploit type II binding modes, stabilizing the DFG-out kinase conformation. Crucially, the linker's flexibility enables accommodation of bulky residues (e.g., isoleucine at gatekeeper position T315I in Bcr-Abl), achieving submicromolar IC₅₀ values against resistant leukemias [2]. Parallel work on histone deacetylase inhibitors (HDACi) revealed that ortho-amino substitutions in N-phenylbenzamides (e.g., entinostat) are essential for zinc chelation in the catalytic pocket. Clinical-stage benzamide HDACi validate the pharmacophore's applicability in epigenetic modulation [4].
Antiviral optimization leveraged conformational restraint to enhance potency. Indoline-fused benzamides (e.g., compounds 41–50) reduced entropic penalties upon binding to filovirus glycoproteins. Compared to flexible analogs, these showed 3–5-fold improvements in EC₅₀ against Marburg pseudoviruses, illustrating how rigidity fine-tunes bioactivity [3]. Similarly, quinazoline-benzamide hybrids (Table 2, Compound 3) exhibited dual EGFR/HER2 inhibition with IC₅₀ values of 0.23 nM—surpassing afatinib's potency. The quinazoline core augmented π-stacking in the ATP-binding cleft while the benzamide moiety extended into allosteric pockets [6].
Table 2: Structural Analogs and Their Target-Specific Modifications
Compound | Structural Variation from 4-Amino-2-(ethylthio)benzamide | Key Pharmacological Feature | Target/Mechanism |
---|---|---|---|
Ameltolide | 2,6-dimethylaniline at C4-amino group | ED₅₀ = 7.2 µmol/kg (MES test) | Na⁺ channel blocker |
Rebastinib | 4-(Aminomethyl) linker + pyrido[3,4-d]pyrimidine core | IC₅₀ < 0.1 µM (T315I-mutant Abl) | Switch-control kinase inhibitor |
Entinostat (MS-275) | 2-Aminophenylamide + pyridin-3-ylmethyl group | HDAC1 IC₅₀ = 0.51 µM | HDAC inhibitor (Zinc chelation) |
Procainamide-TPB complex | Diethylaminoethylamide + tetraphenylborate counterion | Antibacterial zone: 18 mm (S. aureus) | Membrane disruption |
Indoline-benzamide (Cpd 45) | Conformationally locked indoline carboxamide | EC₅₀ = 1.8 µM (Marburg virus entry) | GP1-protein binder |
Drug Design Strategies leveraging this scaffold prioritize three domains:
Synthetic accessibility reinforces its utility. Key routes include:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9